N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Overview
Description
N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C12H14N2O2 It is known for its unique structure, which includes a phthalazine ring system
Mechanism of Action
Target of Action
Similar compounds have been found to act as modulators of gpr139 , a G protein-coupled receptor expressed in the brain and gastrointestinal tract. GPR139 is involved in various physiological processes, including regulation of metabolic processes and modulation of pain sensation .
Mode of Action
This could include the activation of secondary messengers, leading to changes in cellular activity .
Biochemical Pathways
Gpr139 is known to be involved in several biochemical pathways, including those related to neurotransmission and metabolic regulation .
Pharmacokinetics
The compound’s molecular weight (18917 g/mol) and physical form (powder) suggest that it could be administered orally and absorbed in the gastrointestinal tract .
Result of Action
If it acts as a gpr139 agonist, it could potentially influence neuronal activity and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted phthalazine derivatives .
Scientific Research Applications
N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: shares structural similarities with other phthalazine derivatives, such as phthalazine-1,4-dione and phthalazine-1-carboxamide.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally similar due to the presence of a heterocyclic ring system.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the diethylamino group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-4-oxo-3H-phthalazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(4-2)13(18)11-9-7-5-6-8-10(9)12(17)15-14-11/h5-8H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUFROJYDOAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211034 | |
Record name | N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23952-08-1 | |
Record name | N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23952-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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